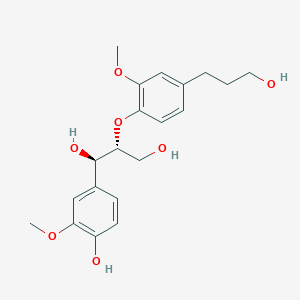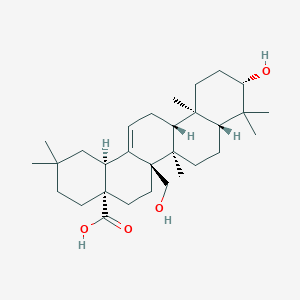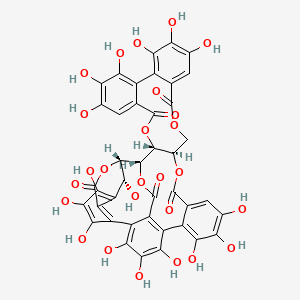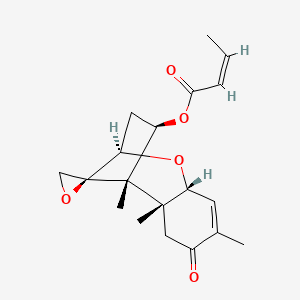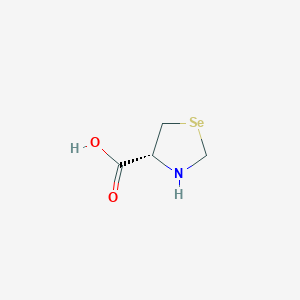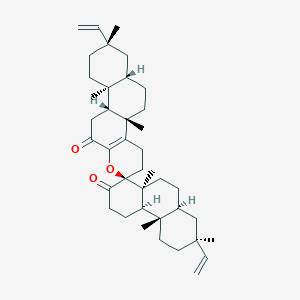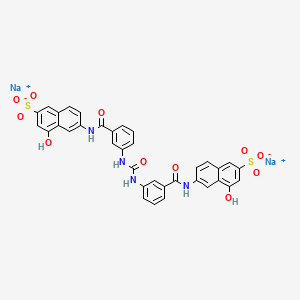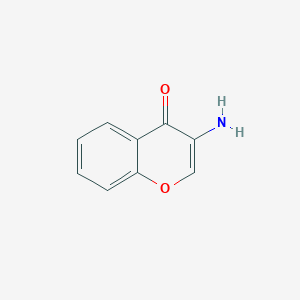
3-Amino-4H-chromène-4-one
Vue d'ensemble
Description
3-Amino-4H-chromen-4-one, also known as 3-Amino-4H-chromen-4-one, is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Bloc de construction pour les composés thérapeutiques
Le squelette de la chroman-4-one, auquel appartient la 3-Amino-4H-chromène-4-one, est une entité structurale importante en chimie médicinale . Il sert de bloc de construction majeur pour une large classe de composés médicinaux. En raison de ses activités biologiques et pharmaceutiques remarquables, il a été largement étudié pour le développement de nouveaux agents thérapeutiques.
Pharmacologie : Activités biologiques diverses
La this compound présente un large éventail d'activités pharmacologiques. Elle a été identifiée comme possédant des propriétés anticancéreuses, antivirales et d'inhibition enzymatique . Ses dérivés sont étudiés pour leur potentiel en tant qu'inhibiteurs du facteur de nécrose tumorale-α (TNF-α), agents antidiabétiques, antioxydants, antimicrobiens et antifongiques .
Méthodologie synthétique : Techniques de synthèse avancées
Des progrès récents dans les méthodes de synthèse pour la préparation de dérivés de chroman-4-one ont été rapportés. Ces méthodes comprennent la synthèse par étapes, les cyclisations du cycle pyranone et les réactions d'addition conjuguée . Ces méthodologies sont cruciales pour la construction efficace des structures de base de la chromone.
Activité cytotoxique : Recherche sur le cancer
La this compound a été rapportée comme présentant une activité cytotoxique, ce qui en fait un candidat pour la recherche sur le cancer. Sa capacité à inhiber la phosphodiestérase cyclique AMP est particulièrement remarquable, car cette enzyme joue un rôle dans la prolifération des cellules cancéreuses .
Propriétés antiprolifératives : Traitement des maladies
Le composé a été identifié comme possédant des activités antiprolifératives, ce qui est important dans le traitement des maladies où la prolifération cellulaire est un problème, comme le psoriasis et les troubles hyperplasiques .
Inhibition enzymatique : Applications thérapeutiques
La capacité de la this compound à inhiber les enzymes a des applications thérapeutiques. L'inhibition enzymatique est une stratégie clé dans le développement de médicaments pour des affections telles que l'hypertension et les troubles métaboliques .
Activités antirhumatismales : Gestion des maladies auto-immunes
Elle a également été reconnue pour ses activités antirhumatismales, qui pourraient être bénéfiques dans la gestion des maladies auto-immunes comme la polyarthrite rhumatoïde .
Synthèse de dérivés bioactifs : Développement de médicaments
Les chromones 4-amino-substituées, une catégorie qui comprend la this compound, sont des substrats utiles pour la préparation de dérivés bioactifs tels que les dérivés de chromeno[4,3-b]pyrrol-4(1H)-one. Ces dérivés sont étudiés pour leur potentiel dans le développement de médicaments .
Orientations Futures
Due to the significant biological and pharmaceutical activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the discovery of new drug candidates and in the advancement of medicinal chemistry.
Mécanisme D'action
Target of Action
3-Amino-4H-chromen-4-one is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . It has been found that chroman-4-one derivatives can inhibit the NOTCH1 signaling pathway, which plays a crucial role in various cancers .
Mode of Action
It is known that chroman-4-one derivatives can interact with the notch1 signaling pathway . This interaction can lead to the inhibition of this pathway, which is often overactive in various types of cancers .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4H-chromen-4-one are likely related to its interaction with the NOTCH1 signaling pathway . The NOTCH1 pathway is involved in cell proliferation and survival, and its inhibition can lead to the suppression of tumor growth . Furthermore, chroman-4-one derivatives have been found to exhibit anti-inflammatory and antioxidant activities , suggesting that they may also affect pathways related to inflammation and oxidative stress.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of chroman-4-one derivatives are an important area of research . These properties can significantly impact the bioavailability of these compounds and their effectiveness as therapeutic agents .
Result of Action
The result of the action of 3-Amino-4H-chromen-4-one is likely related to its potential anticancer, anti-inflammatory, and antioxidant activities . By inhibiting the NOTCH1 signaling pathway, it may suppress tumor growth . Furthermore, its anti-inflammatory and antioxidant activities may help to mitigate the damage caused by inflammation and oxidative stress .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-Amino-4H-chromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interaction with its targets
Analyse Biochimique
Biochemical Properties
3-Amino-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, where 3-Amino-4H-chromen-4-one acts as an inhibitor, affecting melanin synthesis. Additionally, it has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
The effects of 3-Amino-4H-chromen-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cells, 3-Amino-4H-chromen-4-one induces apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 3-Amino-4H-chromen-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . Additionally, 3-Amino-4H-chromen-4-one inhibits the activity of certain enzymes, such as topoisomerase, by binding to their active sites and preventing their catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4H-chromen-4-one have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-4H-chromen-4-one can lead to sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Amino-4H-chromen-4-one vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
3-Amino-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, impacting cellular energy metabolism.
Propriétés
IUPAC Name |
3-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXAUPSBBQGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482768 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-94-7 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
